molecular formula C10H15NO B8382029 3-(Methylamino)-2-phenylpropan-1-ol

3-(Methylamino)-2-phenylpropan-1-ol

Cat. No.: B8382029
M. Wt: 165.23 g/mol
InChI Key: JUASIBAUEXYPMD-UHFFFAOYSA-N
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Description

3-(Methylamino)-2-phenylpropan-1-ol (C₁₀H₁₅NO) is a secondary alcohol and amine with a propan-1-ol backbone substituted by a phenyl group at position 2 and a methylamino (-NHCH₃) group at position 3.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-(methylamino)-2-phenylpropan-1-ol

InChI

InChI=1S/C10H15NO/c1-11-7-10(8-12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3

InChI Key

JUASIBAUEXYPMD-UHFFFAOYSA-N

Canonical SMILES

CNCC(CO)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-(Methylamino)-2-phenylpropan-1-ol is primarily recognized for its role as an intermediate in the synthesis of fluoxetine hydrochloride, a widely used antidepressant. This compound acts as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the brain, thereby improving mood and cognitive function .

Neuropharmacology

The biological activity of this compound involves its interaction with neurotransmitter systems, particularly norepinephrine and dopamine. It serves as a reuptake inhibitor for these neurotransmitters, which is crucial for its potential therapeutic effects in managing attention-deficit hyperactivity disorder (ADHD) and other cognitive disorders .

Pharmacological Effects:

  • Cognitive Enhancement: Studies indicate potential improvements in attention and cognitive function.
  • Mood Regulation: Its interaction with neurotransmitter systems suggests applications in treating mood disorders, although clinical data remains limited .

Chemical Research

In synthetic chemistry, 3-(Methylamino)-2-phenylpropan-1-ol is utilized as an initiator in radical addition reactions with tetrahalomethanes. It also serves as an intermediate in the synthesis of various biologically active compounds.

Case Study: Synthesis of Fluoxetine

A novel method for synthesizing fluoxetine involves converting 1-phenyl-3-methylamino-1-propen-1-one into 3-methylamino-1-phenyl-1-propanol using sodium borohydride and acetic acid. This method highlights the compound's significance in pharmaceutical applications .

Anticancer Activity

Research has explored the anticancer properties of derivatives related to 3-(Methylamino)-2-phenylpropan-1-ol. A series of compounds were tested against human cancer cell lines (HCT-116 and MCF-7), showing promising antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 3-(Methylamino)-2-phenylpropan-1-ol but differ in substituents, positions, or functional groups:

3-Amino-2-phenylpropan-1-ol (CID 11286566)
  • Molecular Formula: C₉H₁₃NO
  • Substituents: 2-phenyl, 3-amino (-NH₂) .
  • Key Differences: Lacks the methyl group on the amino moiety, reducing steric bulk and altering basicity compared to the target compound.
(S)-2-Amino-3-phenylpropan-1-ol
  • Molecular Formula: C₉H₁₃NO
  • Substituents: 3-phenyl, 2-amino (-NH₂) .
  • Key Differences: Positional isomer with phenyl at C3 and amino at C2.
(1R,2R)-1-(Benzofuran-5-yl)-2-phenylpropan-1-ol (4o)
  • Molecular Formula : C₁₆H₁₄O₂
  • Substituents : 1-benzofuran-5-yl, 2-phenyl .
  • Synthesized via Cu-catalyzed reductive coupling with 95% enantiomeric excess (ee).
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Molecular Formula: C₈H₁₃NOS
  • Substituents: 1-thiophen-2-yl, 3-methylamino .
  • Key Differences : Thiophene replaces phenyl at C1, introducing sulfur for altered solubility and reactivity.
Key Observations:

Enantioselectivity : Compounds like 4o (95% ee) and 4p (90% ee) demonstrate the efficacy of Cu-catalyzed reductive coupling for chiral alcohols . The target compound’s ee remains unstudied.

Substituent Effects: Aryl Groups: Thiophene (C₈H₁₃NOS) and benzofuran (C₁₆H₁₄O₂) introduce heteroatoms, affecting polarity and π-system interactions. Amino vs. Methylamino: The -NHCH₃ group in the target compound increases hydrophobicity and steric hindrance compared to -NH₂ analogues.

Q & A

Q. Basic

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) resolves impurities.
  • Stereochemistry : Chiral chromatography (e.g., Chiralpak® AD-H column) or polarimetry confirms enantiomeric excess. X-ray crystallography via SHELXL or OLEX2 provides definitive structural verification, particularly for resolving chiral centers .
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.3–2.7 ppm for methylamino protons) and high-resolution mass spectrometry (HRMS) confirm molecular integrity .

What advanced strategies resolve enantiomeric mixtures of 3-(Methylamino)-2-phenylpropan-1-ol?

Q. Advanced

  • Chiral Resolution : Use of diastereomeric salt formation with tartaric acid derivatives or enzymatic kinetic resolution (e.g., lipase-mediated acetylation) achieves >95% enantiomeric excess (ee) .
  • Chromatography : Preparative chiral HPLC with cellulose-based columns (e.g., Chiralcel® OD) under isocratic conditions (hexane/isopropanol, 90:10) separates enantiomers.
  • Crystallographic Analysis : OLEX2-driven refinement of single-crystal X-ray data confirms absolute configuration, critical for structure-activity relationship (SAR) studies .

How should researchers address contradictory spectroscopic data during characterization?

Q. Advanced

  • Cross-Validation : Combine NMR, IR, and HRMS to cross-check functional groups. For example, discrepancies in methylamino proton signals may arise from tautomerism; variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers .
  • Computational Modeling : Density functional theory (DFT) simulations (e.g., Gaussian 16) predict NMR chemical shifts, aiding in signal assignment .
  • Crystallography : SHELXL refinement resolves ambiguous bond lengths/angles, particularly in cases of positional disorder in the phenyl ring .

What in vitro models are suitable for metabolic pathway analysis of 3-(Methylamino)-2-phenylpropan-1-ol?

Q. Advanced

  • Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH cofactor to identify phase I metabolites (e.g., N-demethylation products) via LC-MS/MS .
  • CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates to assess metabolic stability.
  • Cell-Based Models : Hepatocyte cultures (e.g., HepG2) quantify glucuronidation/sulfation (phase II metabolism) via UPLC-QTOF analysis .

What safety protocols are critical for handling 3-(Methylamino)-2-phenylpropan-1-ol?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis/purification due to potential amine volatility.
  • Storage : Keep in amber glass vials under nitrogen at 4°C to prevent oxidation .

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